molecular formula C20H16ClNO3S B187709 N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide CAS No. 4873-59-0

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide

Cat. No. B187709
CAS RN: 4873-59-0
M. Wt: 385.9 g/mol
InChI Key: WZTIKNRSYKDRQF-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been widely studied for their antibacterial, antiviral, and antitumor properties. In

Mechanism Of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.

Biochemical And Physiological Effects

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.

Advantages And Limitations For Lab Experiments

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is easy to synthesize and has been found to exhibit potent antitumor and antibacterial activity. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to exhibit low toxicity towards normal cells, which makes it an attractive candidate for further development. However, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has poor solubility in water, which makes it challenging to formulate for in vivo studies. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit poor stability in biological fluids, which can limit its efficacy in vivo.

Future Directions

For the study of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide include investigating its efficacy in combination with other chemotherapeutic agents and investigating its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently treated with ammonia to yield N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide. This method of synthesis has been reported in several research articles and has been found to be efficient in producing high yields of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several research studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

properties

CAS RN

4873-59-0

Product Name

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide

Molecular Formula

C20H16ClNO3S

Molecular Weight

385.9 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H16ClNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3

InChI Key

WZTIKNRSYKDRQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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